molecular formula C9H13ClCuN4O3S B159483 Copper-thiosemicarbazone complex CAS No. 127913-88-6

Copper-thiosemicarbazone complex

Cat. No. B159483
M. Wt: 356.29 g/mol
InChI Key: CRGPKXZHUCZTCF-VJOIEJINSA-L
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Description

The Copper-thiosemicarbazone complex is a type of coordination compound that has gained significant attention in recent years. This complex has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of the Copper-thiosemicarbazone complex is not fully understood. However, it is believed that the complex exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. The complex has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

The Copper-thiosemicarbazone complex has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. The complex has also been shown to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.

Advantages And Limitations For Lab Experiments

The Copper-thiosemicarbazone complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. The complex is also highly soluble in various solvents, making it easy to handle and manipulate. However, the complex has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on the Copper-thiosemicarbazone complex. One potential direction is to study the complex's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the complex's potential use as a sensor for detecting various metal ions. Additionally, future research could focus on developing new synthetic methods for the Copper-thiosemicarbazone complex and studying its potential applications in material science.

Synthesis Methods

The Copper-thiosemicarbazone complex can be synthesized by reacting Copper (II) salts with thiosemicarbazone ligands. The ligands can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction between Copper (II) salts and thiosemicarbazone ligands is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques, including column chromatography, recrystallization, and spectroscopic methods.

Scientific Research Applications

The Copper-thiosemicarbazone complex has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The complex has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a sensor for detecting various metal ions.

properties

CAS RN

127913-88-6

Product Name

Copper-thiosemicarbazone complex

Molecular Formula

C9H13ClCuN4O3S

Molecular Weight

356.29 g/mol

IUPAC Name

copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride

InChI

InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;;

InChI Key

CRGPKXZHUCZTCF-VJOIEJINSA-L

Isomeric SMILES

CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2]

SMILES

CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2]

Canonical SMILES

CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2]

synonyms

3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II)
copper-thiosemicarbazone complex

Origin of Product

United States

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